Cy5 Boc-hydrazide
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Overview
Description
Cyanine5 Boc-hydrazide (chloride) is a fluorescent dye that is widely used in scientific research. It is a Boc-protected hydrazide derivative of Cyanine5, which is known for its strong fluorescence properties. The compound is primarily used for labeling aldehydes and ketones, making it a valuable tool in various biochemical and medical applications .
Preparation Methods
The synthesis of Cyanine5 Boc-hydrazide (chloride) involves several steps. The Boc (tert-butoxycarbonyl) protective group is introduced to protect the hydrazide functionality during the synthesis. The Boc group can be removed using trifluoroacetic acid or other strong acids to form the reactive hydrazide, which can then couple with various carbonyl groups . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Cyanine5 Boc-hydrazide (chloride) undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected hydrazide can react with aldehydes and ketones to form stable hydrazone linkages.
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other strong acids to yield the reactive hydrazide.
Coupling Reactions: The reactive hydrazide can couple with various carbonyl groups, resulting in Cyanine5-labeled molecules.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various aldehydes and ketones for coupling reactions. The major products formed from these reactions are Cyanine5-labeled molecules, which are used in various applications.
Scientific Research Applications
Cyanine5 Boc-hydrazide (chloride) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for labeling aldehydes and ketones in various chemical reactions.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Utilized in diagnostic imaging and therapeutic applications due to its strong fluorescence properties.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The mechanism of action of Cyanine5 Boc-hydrazide (chloride) involves the formation of stable hydrazone linkages with aldehydes and ketones. The Boc protective group is removed using trifluoroacetic acid or other strong acids, forming the reactive hydrazide. This reactive hydrazide then couples with carbonyl groups, resulting in Cyanine5-labeled molecules. These labeled molecules exhibit strong fluorescence, which can be used for various imaging and diagnostic applications .
Comparison with Similar Compounds
Cyanine5 Boc-hydrazide (chloride) is unique due to its strong fluorescence properties and its ability to form stable hydrazone linkages with aldehydes and ketones. Similar compounds include:
Cyanine5 hydrazide: Lacks the Boc protective group, making it less stable during synthesis.
Cyanine3 Boc-hydrazide: Similar structure but with different fluorescence properties.
Cyanine7 Boc-hydrazide: Similar structure but with different fluorescence properties.
Cyanine5 Boc-hydrazide (chloride) stands out due to its optimal balance of stability and fluorescence, making it a preferred choice for various applications.
Biological Activity
Cy5 Boc-hydrazide is a fluorescent dye derivative with a hydrazide functional group, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used for labeling aldehydes and ketones in biological and chemical systems. Below, we provide an in-depth analysis of its biological activity based on available research.
1. Overview of this compound
- Chemical Properties :
- Applications :
2.1 Labeling and Imaging
This compound is widely used for labeling aldehyde and ketone groups in biomolecules, enabling fluorescence-based imaging techniques. For example:
- It has been utilized to label proteins such as DinB via aldehyde tags for single-molecule studies, improving the efficiency of surface passivation methods to reduce non-specific binding .
- In cellular uptake studies, Cy5-conjugated compounds demonstrated concentration-dependent internalization in HeLa cells, with distinct fluorescence signals at physiological temperatures (37°C) .
2.2 Antimicrobial Potential
While this compound itself has not been explicitly studied for antimicrobial activity, hydrazide derivatives are known for their broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral properties:
- Hydrazides inhibit bacterial enzymes such as DNA gyrase, showing promising activity against strains like Staphylococcus aureus and Escherichia coli .
- These derivatives also exhibit antifungal effects against Candida albicans and antiviral activity against hepatitis A virus .
2.3 Cancer Research
Hydrazide-based compounds have been explored for anticancer applications:
- Studies on hydrazone derivatives (closely related to hydrazides) indicate significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The potential of this compound as a fluorescent marker could facilitate live-cell imaging in cancer research.
3.1 Binding Affinity and Specificity
This compound’s hydrazide group reacts selectively with carbonyl groups to form stable hydrazone linkages. This specificity makes it an ideal candidate for targeted labeling in biological systems .
3.2 Fluorescent Tracking
In single-particle tracking experiments, Cy5-labeled molecules showed high photostability under mild illumination conditions, enabling detailed analysis of receptor-ligand interactions .
4. Case Studies
5. Future Directions
Although this compound has been extensively used as a labeling agent, its potential biological activities beyond imaging remain underexplored. Future research could focus on:
- Evaluating direct antimicrobial or anticancer properties.
- Developing derivatives with enhanced fluorescence quantum yields.
- Investigating its role in drug delivery systems.
Properties
Molecular Formula |
C37H49ClN4O3 |
---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |
InChI |
InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |
InChI Key |
XWIFMTLJOJRITF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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